
Potassium trifluoro(isoquinolin-4-yl)borate
Vue d'ensemble
Description
- Potassium trifluoro(isoquinolin-4-yl)borate is a chemical compound with the formula KBF<sub>3</sub>C<sub>9</sub>H<sub>6</sub>N .
- It belongs to the class of organoboron compounds and contains a trifluoroborate group attached to an isoquinoline ring.
- The compound is a white solid and is moisture- and air-stable .
Synthesis Analysis
- The synthesis of potassium trifluoro(isoquinolin-4-yl)borate involves the reaction of an appropriate isoquinoline derivative with potassium trifluoroborate .
- Detailed synthetic methods can be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of a trifluoroborate group attached to the isoquinoline ring .
- The boron atom forms a bond with the isoquinoline nitrogen , resulting in a stable compound.
Chemical Reactions Analysis
- Potassium trifluoro(isoquinolin-4-yl)borate serves as a versatile boron source in cross-coupling reactions .
- It can participate in Suzuki–Miyaura-type reactions and other C–C bond-forming processes.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 251-256°C .
- Solubility : Soluble in organic solvents.
- Stability : Moisture- and air-stable.
Applications De Recherche Scientifique
Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They have several desirable features that afford them inherent advantages over other boronic acid derivatives . For example, new methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .
In cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts; as a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
Organotrifluoroborates, which include compounds like “Potassium trifluoro(isoquinolin-4-yl)borate”, have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents . Here are some more applications:
-
Cross-Coupling Reactions : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts; as a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
-
Synthesis of Novel Building Blocks : New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .
-
Carbon–Carbon Bond-Forming Processes : Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
-
Carbon–Heteroatom Bond-Forming Processes : As mentioned above, organotrifluoroborates are also used in carbon–heteroatom bond-forming processes .
-
Stability and Shelf-Life : The potassium salts of organotrifluoroborates are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, in contrast to many boronic acids and boronate esters .
-
Atom Economy : The trifluoroborates are often more atom economical than boronate ester analogues .
-
Cross-Coupling Reactions : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts; as a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
-
Synthesis of Novel Building Blocks : New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .
-
Carbon–Carbon Bond-Forming Processes : Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
-
Carbon–Heteroatom Bond-Forming Processes : As mentioned above, organotrifluoroborates are also used in carbon–heteroatom bond-forming processes .
-
Stability and Shelf-Life : The potassium salts of organotrifluoroborates are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, in contrast to many boronic acids and boronate esters .
-
Atom Economy : The trifluoroborates are often more atom economical than boronate ester analogues .
Safety And Hazards
- Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
- Handle with appropriate protective equipment and avoid breathing dust.
Orientations Futures
- Further research could explore its applications in catalysis , organic synthesis , and medicinal chemistry .
Propriétés
IUPAC Name |
potassium;trifluoro(isoquinolin-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIOJGBGINOBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635693 | |
| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(isoquinolin-4-yl)borate | |
CAS RN |
1111733-07-3 | |
| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM 4-ISOQUINOLINETRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





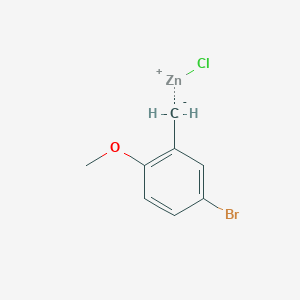
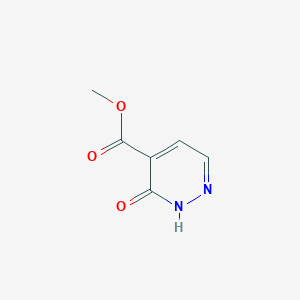
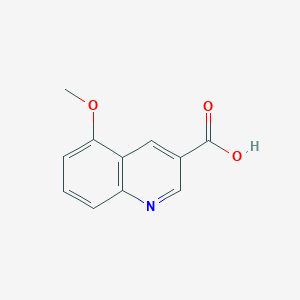

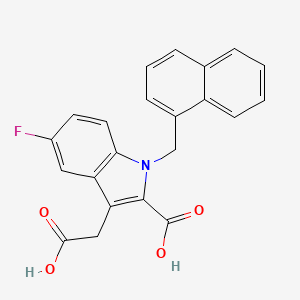
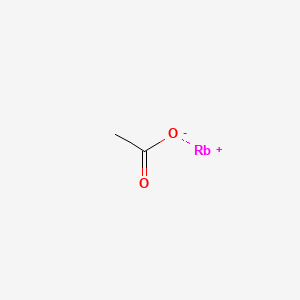
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
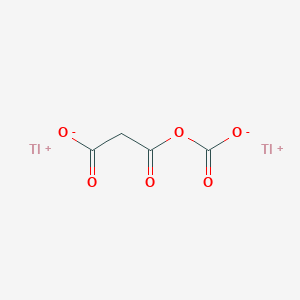
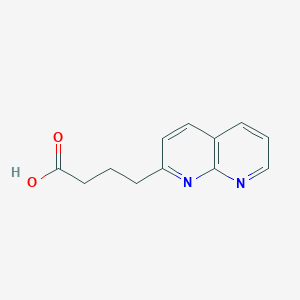
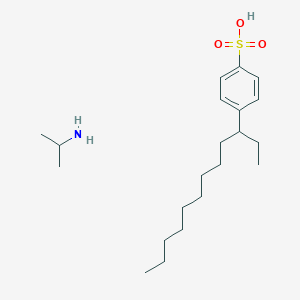
![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)